molecular formula C5H13NO4S B2829387 1,3-Dimethoxypropane-2-sulfonamide CAS No. 1850963-17-5

1,3-Dimethoxypropane-2-sulfonamide

Cat. No.: B2829387
CAS No.: 1850963-17-5
M. Wt: 183.22
InChI Key: TXZCLYIEOHWEDD-UHFFFAOYSA-N
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Description

1,3-Dimethoxypropane-2-sulfonamide is an organosulfur compound with the molecular formula C5H13NO4S It is characterized by the presence of two methoxy groups and a sulfonamide group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethoxypropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethoxypropane with sulfonamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethoxypropane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethoxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethoxypropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxy groups may participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

  • 1,3-Dimethoxypropane-2-sulfonic acid
  • 1,3-Dimethoxypropane-2-amine
  • 1,3-Dimethoxypropane-2-thiol

Uniqueness: 1,3-Dimethoxypropane-2-sulfonamide is unique due to its combination of methoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

IUPAC Name

1,3-dimethoxypropane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZCLYIEOHWEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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